molecular formula C23H24N2O6 B4300942 ETHYL 6-(3-METHOXYPHENYL)-4-(2-METHYL-5-NITROANILINO)-2-OXO-3-CYCLOHEXENE-1-CARBOXYLATE

ETHYL 6-(3-METHOXYPHENYL)-4-(2-METHYL-5-NITROANILINO)-2-OXO-3-CYCLOHEXENE-1-CARBOXYLATE

Cat. No.: B4300942
M. Wt: 424.4 g/mol
InChI Key: DTIYAOZTKPREMZ-UHFFFAOYSA-N
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Description

Ethyl 6-(3-methoxyphenyl)-4-[(2-methyl-5-nitrophenyl)amino]-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitrophenylamino group, and a cyclohexene ring.

Preparation Methods

The synthesis of ETHYL 6-(3-METHOXYPHENYL)-4-(2-METHYL-5-NITROANILINO)-2-OXO-3-CYCLOHEXENE-1-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the methoxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction.

    Addition of the nitrophenylamino group: This can be done through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 6-(3-methoxyphenyl)-4-[(2-methyl-5-nitrophenyl)amino]-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-(3-methoxyphenyl)-4-[(2-methyl-5-nitrophenyl)amino]-2-oxocyclohex-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 6-(3-METHOXYPHENYL)-4-(2-METHYL-5-NITROANILINO)-2-OXO-3-CYCLOHEXENE-1-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Ethyl 6-(3-methoxyphenyl)-4-[(2-methyl-5-nitrophenyl)amino]-2-oxocyclohex-3-ene-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-(3-methoxyphenyl)-4-[(2-methylphenyl)amino]-2-oxocyclohex-3-ene-1-carboxylate: This compound lacks the nitro group, which may affect its reactivity and biological activity.

    Ethyl 6-(3-methoxyphenyl)-4-[(2-nitrophenyl)amino]-2-oxocyclohex-3-ene-1-carboxylate: This compound has a different substitution pattern on the phenyl ring, which may influence its chemical and biological properties.

Properties

IUPAC Name

ethyl 6-(3-methoxyphenyl)-4-(2-methyl-5-nitroanilino)-2-oxocyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-4-31-23(27)22-19(15-6-5-7-18(10-15)30-3)11-16(12-21(22)26)24-20-13-17(25(28)29)9-8-14(20)2/h5-10,12-13,19,22,24H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIYAOZTKPREMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 6-(3-METHOXYPHENYL)-4-(2-METHYL-5-NITROANILINO)-2-OXO-3-CYCLOHEXENE-1-CARBOXYLATE
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ETHYL 6-(3-METHOXYPHENYL)-4-(2-METHYL-5-NITROANILINO)-2-OXO-3-CYCLOHEXENE-1-CARBOXYLATE
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ETHYL 6-(3-METHOXYPHENYL)-4-(2-METHYL-5-NITROANILINO)-2-OXO-3-CYCLOHEXENE-1-CARBOXYLATE
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ETHYL 6-(3-METHOXYPHENYL)-4-(2-METHYL-5-NITROANILINO)-2-OXO-3-CYCLOHEXENE-1-CARBOXYLATE
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ETHYL 6-(3-METHOXYPHENYL)-4-(2-METHYL-5-NITROANILINO)-2-OXO-3-CYCLOHEXENE-1-CARBOXYLATE
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ETHYL 6-(3-METHOXYPHENYL)-4-(2-METHYL-5-NITROANILINO)-2-OXO-3-CYCLOHEXENE-1-CARBOXYLATE

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